molecular formula C6H5F5S B1588779 Phenylsulfur pentafluoride CAS No. 2557-81-5

Phenylsulfur pentafluoride

Cat. No. B1588779
CAS RN: 2557-81-5
M. Wt: 204.16 g/mol
InChI Key: DMNYFEWFSFTYEL-UHFFFAOYSA-N
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Description

Phenylsulfur pentafluoride (PSPF) is a colorless, odorless, and non-toxic gas with a boiling point of -12.8 °C. It is an important organic fluorinating agent used in organic synthesis and in the preparation of fluorinated compounds. PSPF is also used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds. PSPF is a powerful oxidizing agent and is used in a variety of laboratory and industrial applications.

Scientific Research Applications

. It is a colorless liquid with high chemical stability . This compound possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments . For example, it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, but it can react with concentrated sulfuric acid at elevated temperatures . The pentafluorosulfanyl group is a strong electron-withdrawing group, and leads to electrophilic aromatic substitution reactions at the meta position .

The synthesis of Pentafluorosulfanylbenzene was originally achieved by fluorination of diphenyl disulfide by AgF2, a method that suffers from low yield . The best-known method of synthesis is the fluorination of diphenyl disulfide with xenon difluoride, but it still only has a 25% yield .

. While specific applications of this compound are not widely documented, it’s important to note that organosulfur compounds, in general, have a wide range of applications in various scientific fields. Here are some potential areas of application:
  • Industrial Production : As per one research , the practical production processes for arylsulfur pentafluorides and their higher homologues have been discovered, which could open up economical production of various arylsulfur pentafluorides.

  • Super-Trifluoromethyl Arene Chemistry : The discovery of practical production processes for arylsulfur pentafluorides has marked the beginning of a new era of super-trifluoromethyl arene chemistry .

  • Preparation of Other Arylsulfur Pentafluorides : Phenylsulfur pentafluoride can be used in the preparation of other arylsulfur pentafluorides .

  • Practical Production Processes : The discovery of practical production processes for arylsulfur pentafluorides and their higher homologues has marked the beginning of a new era of super-trifluoromethyl arene chemistry . This could open up economical production of various arylsulfur pentafluorides .

  • Preparation of Arylsulfur Pentafluorides : Phenylsulfur pentafluoride can be used in the preparation of other arylsulfur pentafluorides . This could be particularly useful in synthetic chemistry where these compounds can serve as building blocks for more complex molecules.

  • Super-Trifluoromethyl Arene Chemistry : The practical production processes for arylsulfur pentafluorides have marked the beginning of a new era of super-trifluoromethyl arene chemistry . This could lead to the development of new chemical reactions and synthesis methods.

  • Heteroarylsulfur Pentafluorides : The multistep method has recently been extended to the preparation of 2-naphthylsulfur pentafluoride and heteroarylsulfur pentafluorides . This could expand the range of compounds that can be synthesized using Phenylsulfur pentafluoride.

  • Nonvolatile Reagents : When Phenylsulfur pentafluoride was treated with a 70:30 w/w mixture of HF–pyridine at 55 °C, it gave Phenylsulfur pentafluoride in 63% isolated yield . This suggests that Phenylsulfur pentafluoride could be used with nonvolatile and easily handled chemicals in the laboratory.

properties

IUPAC Name

pentafluoro(phenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNYFEWFSFTYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433126
Record name Pentafluorosulfanylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylsulfur pentafluoride

CAS RN

2557-81-5
Record name (OC-6-21)-Pentafluorophenylsulfur
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorosulfanylbenzene
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Record name Phenylsulfur Pentafluoride
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Synthesis routes and methods I

Procedure details

A dried 125 mL fluoropolymer (FEP) vessel was flowed with N2 gas and charged with 48.0 g (2.40 mmol) of liquid anhydrous hydrogen fluoride which was cooled at −20° C. The vessel was set with a condenser (made of fluoropolymer) and a thermometer, and cooled in a bath of −20° C. A coolant (−15° C.) was flowed through the condenser. Into the vessel, 8.6 g (0.11 mol) of KF.HF was added. While the mixture was warmed to +15° C., 22.1 g (96.2 mmol) (purity 96 wt % and the other was phenylsulfur trifluoride) of phenylsulfur chlorotetrafluoride was added to the mixture over 1 hour through a syringe. The temperature of the reaction mixture was 3.4° C. and 13.6° C. at the starting point and completing point of the addition, respectively. After the addition, the reaction mixture was stirred at 15° C. for 18 h. After that, the reaction mixture was warmed to 25° C. and hydrogen fluoride was removed under atmospheric pressure. The residue was neutralized with about 15% aqueous KOH and extracted with dichloromethane. The organic layer was separated, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated by distilling the solvent at 70° C. under atmospheric pressure. The resulting residue was distilled under reduced pressure to give 14.4 g (yield 73%) of phenylsulfur pentafluoride (boiling point 57.5° C./35 mmHg). The purity of the product was determined to be 100% by GC analysis. The product was identified by spectral comparison with an authentic reference sample.
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fluoropolymer
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phenylsulfur chlorotetrafluoride
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Synthesis routes and methods II

Procedure details

Diazonium salt 1 reacted slowly in MeOH at room temperature to give Ph-SF5 as a major product along with p-SF5—C6H4OH and p-SF5—C6H4OMe as minor products. The rate of dediazoniation was found to increase in warm MeOH; the reaction was nearly complete after 90 min. The observed product distribution, seen in FIG. 9, is consistent with homolytic dediazoniation as the predominant mechanistic pathway (Zollinger, in: Diazo Chemistry I, VCH Verlagsgesellschaft, Weinheim, Germany, 1994, chapter 8).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylsulfur pentafluoride
Reactant of Route 2
Phenylsulfur pentafluoride
Reactant of Route 3
Phenylsulfur pentafluoride
Reactant of Route 4
Phenylsulfur pentafluoride
Reactant of Route 5
Phenylsulfur pentafluoride
Reactant of Route 6
Phenylsulfur pentafluoride

Citations

For This Compound
27
Citations
WA Sheppard - Journal of the American Chemical Society, 1962 - ACS Publications
… The first synthesis of phenylsulfur pentafluoride has been accomplished by reaction of the corresponding disulfide with silver difluoride. Phenylsulfur trifluoride is formed as an …
Number of citations: 192 pubs.acs.org
WA Sheppard - Journal of the American Chemical Society, 1962 - ACS Publications
The sulfur pentafluoride group, a new stable substituent on an aromatic ring, has been shown to be strongly electronwithdrawing with measure-values, meta and para, of+ 0.61 and+ …
Number of citations: 171 pubs.acs.org
T Umemoto, LM Garrick, N Saito - Beilstein journal of organic …, 2012 - beilstein-journals.org
… diphenyl disulfide giving phenylsulfur pentafluoride, but its yield was only 25% [34]. … , gave phenylsulfur pentafluoride [35]. Recently, phenylsulfur pentafluoride was prepared by reaction …
Number of citations: 168 www.beilstein-journals.org
JA Signore, CB Falls, SL Stephens… - Journal of Molecular …, 2020 - Elsevier
… the subject of this paper, phenylsulfur pentafluoride, cC 6 H 5 … E - A splitting in phenylsulfur pentafluoride to be on the order of … splitting was observed in phenylsulfur pentafluoride. For a …
Number of citations: 7 www.sciencedirect.com
DR Eaton, WA Sheppard - Journal of the American Chemical …, 1963 - ACS Publications
The F19 nmr spectra have been measured for a series of arylsulfur pentafluorides and aryl trifluoromethyl ethers, sulfides and sulfones substituted in the meta or para position. The …
Number of citations: 31 pubs.acs.org
WA Sheppard - Journal of the American Chemical Society, 1962 - ACS Publications
… (extrapolated to approximately 200 at atmospheric pressure) is much higher than those of benzotrifluoride (bp 103) and phenylsulfur pentafluoride …
Number of citations: 136 pubs.acs.org
K Lummer, MV Ponomarenko… - Journal of Fluorine …, 2014 - Elsevier
A new method for the fluorination of arylsulfur chlorotetrafluorides to arylsulfur pentafluorides is described. The reaction is promoted by hydrogen fluoride generated from potassium …
Number of citations: 36 www.sciencedirect.com
PJ Crowley, G Mitchell, R Salmon, PA Worthington - Chimia, 2004 - chimia.ch
… A phenylsulfur pentafluoride analogue of the insecticide fipronil, screened against a resistant strain of Musca domestica, showed higher activity than the corresponding trifluoromethyl …
Number of citations: 61 www.chimia.ch
WA Sheppard - Journal of the American Chemical Society, 1960 - ACS Publications
… Teflon [polytetrafluoroethylene], phenylsulfur pentafluoride is obtainedin about 10% yield. Phenylsulfur pentafluoride is a …
Number of citations: 123 pubs.acs.org
B Chawla, SK Pollack, CB Lebrilla… - Journal of the …, 1981 - ACS Publications
… The shifts are given for the ortho, meta, and para carbon of benzotrifluoride (I) and phenylsulfur pentafluoride (II), but (for reasons indicated below) only for the para carbon of chlo…
Number of citations: 35 pubs.acs.org

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